Cas no 202664-32-2 (3-(2-Amino-1,3-thiazol-4-yl)benzonitrile)

3-(2-Amino-1,3-thiazol-4-yl)benzonitrile is a heterocyclic organic compound featuring a benzonitrile core linked to a 2-amino-1,3-thiazole moiety. This structure imparts versatility in pharmaceutical and agrochemical applications, serving as a key intermediate in the synthesis of biologically active molecules. The presence of both amino and nitrile functional groups enhances its reactivity, enabling further derivatization for drug discovery and material science research. Its well-defined molecular architecture ensures consistent performance in coupling reactions and heterocyclic transformations. The compound’s stability under standard storage conditions and high purity make it suitable for precision applications in medicinal chemistry and industrial R&D.
3-(2-Amino-1,3-thiazol-4-yl)benzonitrile structure
202664-32-2 structure
Product Name:3-(2-Amino-1,3-thiazol-4-yl)benzonitrile
CAS No:202664-32-2
MF:C10H7N3S
MW:201.247679948807
CID:1067812
PubChem ID:2756558
Update Time:2025-11-01

3-(2-Amino-1,3-thiazol-4-yl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile
    • 3-(2-amino-4-thiazolyl)Benzonitrile
    • EN300-115498
    • FS-1369
    • 202664-32-2
    • CS-0449679
    • 3-(2-Aminothiazol-4-yl)benzonitrile
    • YRRQAALAOMOXJW-UHFFFAOYSA-N
    • G42860
    • A936554
    • SCHEMBL7371077
    • 3-(2-amino-thiazol-4-yl)-benzonitrile
    • CHEMBL4532621
    • DA-25416
    • CIA66432
    • AKOS012453377
    • MDL: MFCD03407827
    • Inchi: 1S/C10H7N3S/c11-5-7-2-1-3-8(4-7)9-6-14-10(12)13-9/h1-4,6H,(H2,12,13)
    • InChI Key: YRRQAALAOMOXJW-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC(=C1)C1C=CC=C(C#N)C=1

Computed Properties

  • Exact Mass: 201.03606841g/mol
  • Monoisotopic Mass: 201.03606841g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 90.9Ų

3-(2-Amino-1,3-thiazol-4-yl)benzonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A638830-25mg
3-(2-amino-1,3-thiazol-4-yl)benzonitrile
202664-32-2
25mg
$ 50.00 2022-05-31
TRC
A638830-50mg
3-(2-amino-1,3-thiazol-4-yl)benzonitrile
202664-32-2
50mg
$ 70.00 2022-05-31
TRC
A638830-250mg
3-(2-amino-1,3-thiazol-4-yl)benzonitrile
202664-32-2
250mg
$ 295.00 2022-05-31
Chemenu
CM313424-1g
3-(2-Aminothiazol-4-yl)benzonitrile
202664-32-2 95%
1g
$430 2021-08-18
Chemenu
CM313424-5g
3-(2-Aminothiazol-4-yl)benzonitrile
202664-32-2 95%
5g
$1262 2021-08-18
Fluorochem
014091-1g
3-(2-Amino-thiazol-4-yl)-benzonitrile
202664-32-2
1g
£145.00 2022-03-01
Chemenu
CM313424-1g
3-(2-Aminothiazol-4-yl)benzonitrile
202664-32-2 95%
1g
$189 2022-12-28
Enamine
EN300-115498-0.05g
3-(2-amino-1,3-thiazol-4-yl)benzonitrile
202664-32-2 95%
0.05g
$86.0 2023-05-24
Enamine
EN300-115498-0.1g
3-(2-amino-1,3-thiazol-4-yl)benzonitrile
202664-32-2 95%
0.1g
$129.0 2023-05-24
Enamine
EN300-115498-0.25g
3-(2-amino-1,3-thiazol-4-yl)benzonitrile
202664-32-2 95%
0.25g
$183.0 2023-05-24

3-(2-Amino-1,3-thiazol-4-yl)benzonitrile Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:202664-32-2)3-(2-Amino-1,3-thiazol-4-yl)benzonitrile
Order Number:A936554
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:20
Price ($):173.0/433.0
Email:sales@amadischem.com

Additional information on 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Introduction to 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile (CAS No: 202664-32-2)

3-(2-Amino-1,3-thiazol-4-yl)benzonitrile, identified by its Chemical Abstracts Service (CAS) number 202664-32-2, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic aromatic nitrile features a unique structural motif that has garnered considerable attention from researchers due to its potential pharmacological properties and synthetic utility. The compound’s framework integrates a benzonitrile moiety with a thiazole ring system, connected through an amino linkage, which creates a versatile scaffold for further functionalization and drug development.

The structural composition of 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile positions it as a valuable intermediate in the synthesis of more complex molecules. The presence of both electron-withdrawing and electron-donating groups in its structure—such as the nitrile group and the amino-substituted thiazole—makes it amenable to various chemical transformations, including nucleophilic addition, cyclization, and condensation reactions. These reactivity patterns have been exploited in the development of novel therapeutic agents targeting diverse biological pathways.

In recent years, there has been growing interest in thiazole derivatives due to their broad spectrum of biological activities. Thiazole-based compounds are known to exhibit antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The incorporation of a benzonitrile group into the thiazole scaffold in 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile enhances its pharmacological potential by introducing additional interactions with biological targets. For instance, the nitrile group can engage in hydrogen bonding or metal coordination, while the amino group provides a site for further derivatization or salt formation.

One of the most compelling aspects of 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile is its role as a key intermediate in the synthesis of small-molecule inhibitors. Recent studies have demonstrated its utility in generating compounds that modulate enzyme activity relevant to metabolic diseases and cancer. For example, derivatives of this compound have been investigated for their ability to inhibit kinases and phosphodiesterases, which are critical enzymes in signal transduction pathways. The thiazole ring’s ability to mimic sulfur-containing amino acids like cysteine has also been leveraged to design molecules that disrupt protein-protein interactions involved in disease progression.

The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug discovery. Among these, thiazole derivatives stand out due to their structural diversity and biological efficacy. 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile exemplifies this trend by serving as a building block for high-value pharmaceutical candidates. Its synthesis typically involves multi-step organic reactions starting from commercially available precursors such as benzonitrile and thiazole derivatives. Advances in catalytic methods have further streamlined its preparation, making it more accessible for large-scale applications.

From a medicinal chemistry perspective, the flexibility of 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile allows for the generation of structurally diverse analogs through strategic functionalization. Researchers have employed techniques such as palladium-catalyzed cross-coupling reactions to introduce new substituents at specific positions on the molecule. These modifications can fine-tune physicochemical properties like solubility, bioavailability, and metabolic stability while maintaining or enhancing target binding affinity.

The computational modeling of 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile and its derivatives has also played a pivotal role in modern drug design. Molecular docking studies have been used to predict binding modes with biological targets such as enzymes and receptors. These virtual screening approaches have accelerated the identification of lead compounds that warrant further experimental validation. Additionally, quantum mechanical calculations have provided insights into electronic structures and reactivity trends, guiding synthetic chemists toward more efficient routes.

In clinical research settings, 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile has been explored as part of preclinical development programs targeting neurological disorders. Preliminary data suggest that certain analogs may modulate neurotransmitter systems involved in conditions such as Alzheimer’s disease and Parkinson’s disease. The compound’s ability to cross the blood-brain barrier has made it an attractive candidate for central nervous system (CNS) drug discovery efforts. Further investigation is needed to fully elucidate its therapeutic potential and safety profile.

The agrochemical sector has also shown interest in thiazole-based compounds due to their potential as pesticides or herbicides. 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile serves as a precursor for synthesizing molecules that exhibit insecticidal or fungicidal activity without harming beneficial crops or organisms. This aligns with global efforts toward sustainable agriculture practices that minimize environmental impact while maintaining crop protection efficacy.

Looking ahead, 3-(2-Amino-1,3-thiazol-4-ybentonitrile) is poised to remain at the forefront of pharmaceutical innovation due to its multifaceted utility across different therapeutic areas. Continued research efforts will likely uncover novel applications for this compound and its derivatives through interdisciplinary collaboration between synthetic chemists, biologists, pharmacologists, computational scientists, and clinicians.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:202664-32-2)3-(2-Amino-1,3-thiazol-4-yl)benzonitrile
A936554
Purity:99%/99%
Quantity:250mg/1g
Price ($):173.0/433.0
Email